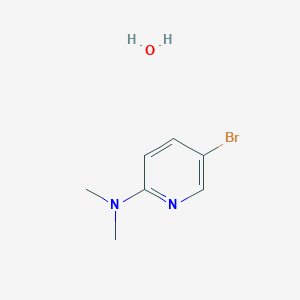

5-Bromo-N,N-dimethylpyridin-2-amine hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylpyridin-2-amine hydrate typically involves the bromination of N,N-dimethylpyridin-2-amine. One common method includes the use of N-bromosuccinimide in dichloromethane as a solvent. The reaction is carried out at room temperature for a short duration, usually around 10 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N,N-dimethylpyridin-2-amine hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

N-Bromosuccinimide: Used for bromination reactions.

Palladium Catalysts: Used in Suzuki cross-coupling reactions.

Arylboronic Acids: Reactants in coupling reactions.

Major Products Formed

Substituted Pyridines: Products of nucleophilic substitution reactions.

Biphenyl Derivatives: Products of Suzuki cross-coupling reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-N,N-dimethylpyridin-2-amine hydrate serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent facilitates nucleophilic substitutions, making it valuable for creating more complex structures. For instance, it can be used to synthesize biologically active molecules and pharmaceuticals by acting as a precursor in multi-step synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace bromine | Amines, alcohols |

| Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |

| Functionalization | Modifies aromatic systems for further reactions | Hydroxy derivatives |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may possess therapeutic properties. Its structure allows for interactions with biological targets, which can lead to the development of new drugs. The compound has been explored for its potential in treating various conditions, including:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antibacterial properties.

- Anticancer Properties: Some derivatives have been tested for their efficacy against cancer cell lines, demonstrating potential as anticancer agents.

Case Study: Anticancer Activity

In a study published by researchers at a pharmaceutical institute, several derivatives of 5-Bromo-N,N-dimethylpyridin-2-amine were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications enhanced the compound's potency against specific cancer types, suggesting a promising avenue for drug development.

Biological Research

Building Blocks for Biologically Active Molecules

The compound is frequently used as a building block in the synthesis of biologically active molecules. Its ability to easily undergo various chemical transformations makes it an attractive candidate for developing new compounds with desired biological activities.

Table 2: Examples of Biologically Active Molecules Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antibacterial | Journal of Medicinal Chemistry |

| Compound B | Anticancer | Cancer Research Journal |

| Compound C | Antiviral | Virology Journal |

Industrial Applications

Use in Dye and Pigment Production

Beyond its applications in research and pharmaceuticals, this compound is utilized in the production of dyes and pigments. The compound's unique properties allow it to be incorporated into various formulations, enhancing color stability and vibrancy.

Mécanisme D'action

The mechanism of action of 5-Bromo-N,N-dimethylpyridin-2-amine hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

2-Amino-5-bromo-4,6-dimethylpyridine: Contains additional methyl groups on the pyridine ring.

Uniqueness

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Activité Biologique

Introduction

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis Methods

The synthesis of this compound typically involves bromination of N,N-dimethylpyridin-2-amine using N-bromosuccinimide in dichloromethane at room temperature. This method is efficient for producing high yields of the compound with minimal by-products.

Chemical Structure

The molecular formula for this compound is C7H10BrN2·H2O. The compound features a pyridine ring substituted with a bromine atom and two dimethylamino groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, allowing it to modulate biological pathways effectively. It has been shown to inhibit specific enzymes involved in metabolic processes, leading to various therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this hydrate have shown significant antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have reported that related compounds can impair the growth of cancer cells without affecting normal cell viability. This selective toxicity is crucial for developing effective cancer therapies .

Case Studies

- Antichlamydial Activity : A study focused on the synthesis of molecules based on similar scaffolds showed that certain analogues could inhibit the growth of Chlamydia trachomatis, suggesting that this compound may also possess similar activity .

- Inhibition Studies : Research evaluating the inhibition of specific enzymes found that derivatives of this compound could effectively inhibit proteases critical for viral replication, indicating potential antiviral applications, particularly against SARS-CoV-2 .

Comparative Analysis

| Compound Name | Antibacterial Activity | Antitumor Activity | Other Notable Activities |

|---|---|---|---|

| 5-Bromo-N,N-dimethylpyridin-2-amine | Moderate | Yes | Potential antiviral |

| 5-Bromo-2-(dimethylamino)pyrimidine | High | Limited | None reported |

| 2-Amino-5-bromo-4,6-dimethylpyridine | Low | Yes | None reported |

This table summarizes the comparative biological activities of selected compounds related to this compound.

Propriétés

IUPAC Name |

5-bromo-N,N-dimethylpyridin-2-amine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEYOBDSMLDVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)Br.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.